Product packaging for Methotrimeprazine sulfoxide(Cat. No.:CAS No. 7606-29-3)

Methotrimeprazine sulfoxide

Cat. No.: B1142120
CAS No.: 7606-29-3
M. Wt: 347.49
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Description

Contextualization as a Phenothiazine (B1677639) Derivative and Oxidation Product

Structural relationship to parent phenothiazine compounds

Methotrimeprazine sulfoxide (B87167) is structurally derived from methotrimeprazine, a phenothiazine antipsychotic. lookchem.com The core of its structure is the phenothiazine tricycle, which consists of two benzene (B151609) rings linked by a sulfur and a nitrogen atom. service.gov.uk The defining feature of methotrimeprazine sulfoxide is the presence of a sulfoxide group (S=O) on the sulfur atom of the phenothiazine ring system. nih.govnih.gov This oxidation at the sulfur atom is a key structural modification that distinguishes it from its parent compound, methotrimeprazine. nih.gov This structural change has been shown to alter the molecule's conformation and electrostatic potential, which can impact its biological activity. nih.gov

Academic relevance as a chemical transformation product

The formation of this compound is a notable example of a chemical transformation. It is a product of the oxidation of methotrimeprazine. ingentaconnect.comnih.gov This oxidation can occur under various conditions, including exposure to light (photodegradation) and through metabolic processes. ingentaconnect.comnih.gov Studies have shown that irradiation of methotrimeprazine with UV-A and UV-B light in the presence of oxygen leads to the formation of this compound as the primary photoproduct. ingentaconnect.comnih.gov This photodegradation is thought to proceed via a mechanism involving singlet molecular oxygen. ingentaconnect.comnih.gov The study of such transformations is crucial for understanding the stability and potential degradation pathways of phenothiazine-based pharmaceuticals. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₂₁D₃N₂O₂S B1142120 Methotrimeprazine sulfoxide CAS No. 7606-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJAZGOWDHBZEI-LNYMIDHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methotrimeprazine Sulfoxide

Chemical Synthesis Approaches

The chemical synthesis of methotrimeprazine sulfoxide (B87167) primarily involves the oxidation of its precursor, methotrimeprazine. Various methods have been developed to achieve this transformation, ranging from the use of common chemical oxidants to more modern electrochemical techniques.

Oxidation of Methotrimeprazine Precursors

The direct oxidation of methotrimeprazine is the most common route to obtaining methotrimeprazine sulfoxide. This process has been achieved using a variety of oxidizing agents and conditions.

A number of chemical oxidants have been successfully employed for the synthesis of phenothiazine (B1677639) sulfoxides, including this compound. Hydrogen peroxide is a frequently used oxidant for this purpose. chemrxiv.orgmdpi.com Studies on related phenothiazines, such as chlorpromazine (B137089), have demonstrated that oxidation with hydrogen peroxide can yield the corresponding sulfoxide. chemrxiv.orgmdpi.com Another effective reagent is aqueous nitrous acid, which has been used for the convenient, room-temperature oxidation of phenothiazines to their sulfoxides in gram quantities. lookchem.com

Other oxidizing systems reported for the synthesis of phenothiazine sulfoxides, which are applicable to methotrimeprazine, include:

Nitric oxide: This has been shown to be an effective oxidant for producing sulfoxides from phenothiazine derivatives. chemrxiv.org

Ferric nitrate (B79036) nonahydrate with oxygen: This system provides a greener approach to the selective oxidation of thioethers to sulfoxides. chemrxiv.orgmdpi.com

Tungstate complex with aqueous hydrogen peroxide: This combination, used with a phase-transfer catalyst, has achieved high yields in the preparation of sulfoxide compounds. chemrxiv.orgmdpi.com

The choice of oxidant and reaction conditions can influence the selectivity and yield of the desired sulfoxide.

Table 1: Chemical Oxidants for the Synthesis of Phenothiazine Sulfoxides

Oxidizing Agent/System Precursor Product Reported Yield Reference
Aqueous Nitrous Acid Phenothiazines Phenothiazine Sulfoxides 74-95% chemrxiv.org
Hydrogen Peroxide Phenothiazines Phenothiazine Sulfoxides 95% chemrxiv.org
Nitric Oxide Chlorpromazine Chlorpromazine Sulfoxide 99% chemrxiv.org
Ferric nitrate nonahydrate/O₂ Chlorpromazine Chlorpromazine Sulfoxide 88% chemrxiv.orgmdpi.com

Electrochemical methods offer a green and controllable alternative for the synthesis of this compound. chemrxiv.org These techniques avoid the use of potentially hazardous and expensive chemical reagents. researchgate.net Studies on the electrochemical oxidation of phenothiazine derivatives, such as chlorpromazine, have demonstrated the successful formation of the corresponding S-oxide metabolites. chemrxiv.orgmdpi.comnih.gov

The process typically involves the application of a constant current to a solution of the phenothiazine precursor in a suitable solvent and electrolyte. chemrxiv.org By controlling the current, it is possible to selectively form the sulfoxide over the sulfone (the S,S-dioxide metabolite). chemrxiv.org For instance, in the electrosynthesis of 2-chlorophenothiazine (B30676) metabolites, applying a constant current of 1.0 mA resulted in a significantly higher ratio of the sulfoxide compared to the starting material and the sulfone. chemrxiv.org This level of control is a key advantage of electrochemical synthesis. chemrxiv.org

The oxidation of phenothiazines like methotrimeprazine is believed to proceed through the formation of a phenothiazinyl radical cation. researchgate.net This intermediate then reacts to form the sulfoxide. researchgate.net In photooxidation studies of levomepromazine (B1675116) (methotrimeprazine), it was shown that the sulfoxide is formed through the reaction of the levomepromazine radical cation with molecular oxygen. lookchem.com This radical cation is generated via an electron transfer process from the excited state of the drug to molecular oxygen. lookchem.com

The kinetics of this photodegradation process have been investigated, with the destruction quantum yields of levomepromazine being determined in various solvents. lookchem.comnih.gov For example, the quantum yield is significantly higher in aqueous phosphate (B84403) buffer solutions compared to methanol (B129727), indicating a solvent-dependent reaction rate. lookchem.comnih.gov

Electrochemical synthesis methods

Stereoselective synthesis strategies for sulfoxide enantiomers

Methotrimeprazine possesses a chiral center in its side chain, and its sulfoxide metabolite can exist as diastereomers. lookchem.com The synthesis of specific enantiomers or diastereomers of this compound is an area of interest due to the potential for different pharmacological activities between stereoisomers. tandfonline.com

While specific stereoselective synthesis strategies for this compound are not extensively detailed in the provided search results, the general principles of asymmetric sulfoxidation are well-established and could be applied. researchgate.net These methods often involve the use of chiral catalysts or auxiliaries to direct the oxidation to one face of the sulfur atom. researchgate.net For other chiral sulfoxides, methods such as kinetic resolution, where one enantiomer of a racemic mixture is preferentially reacted, have been employed. nih.gov The development of such strategies for this compound would be a valuable contribution to understanding its stereochemistry-activity relationships.

Biocatalytic and Enzymatic Formation

The formation of this compound in biological systems is primarily an enzymatic process. In humans, this metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com Specifically, CYP3A4 is the main enzyme responsible for the 5-sulfoxidation of levomepromazine, with CYP1A2 also contributing to a lesser extent. mdpi.com

The mechanism of S-oxidation by cytochrome P450 is thought to involve a stepwise transfer of two electrons. nih.gov Theoretical studies based on density functional theory (DFT) calculations have explored the energetics of this process. nih.gov

The use of isolated enzymes or whole-cell biocatalysts for the synthesis of sulfoxides is a growing field in biotechnology. nih.govmdpi.com These methods offer the potential for high stereoselectivity under mild reaction conditions. nih.gov While specific studies on the use of biocatalysts for the preparative synthesis of this compound are not detailed in the provided results, the enzymatic machinery for this transformation exists in nature. Unspecific peroxygenases (UPOs) are another class of enzymes that can catalyze the oxyfunctionalization of a wide variety of molecules, including drugs, and could potentially be used for the synthesis of this compound. nih.govresearchgate.netwhiterose.ac.uk

In vitro enzymatic sulfoxidation processes

This compound is a primary metabolite of methotrimeprazine, formed through oxidation processes within the body. moca.net.ualookchem.com In laboratory (in vitro) settings, the formation of this compound is studied using systems that mimic biological metabolism, such as human liver microsomes and cDNA-expressed human cytochrome P450 (CYP) isoforms. mdpi.comresearchgate.netnih.gov These experiments demonstrate that phenothiazines like methotrimeprazine readily undergo metabolic transformations, with sulfoxidation being a major pathway. moca.net.ua The primary reaction studied in these systems is 5-sulfoxidation, which involves the oxidation of the sulfur atom at position 5 of the phenothiazine ring structure. mdpi.comresearchgate.netnih.gov

Identification and characterization of implicated cytochrome P450 isoforms (e.g., CYP3A4, CYP1A2)

Research has identified specific cytochrome P450 enzymes as the catalysts for the sulfoxidation of methotrimeprazine. mdpi.comnih.gov In vitro studies using human liver microsomes and a panel of specific CYP isoforms have pinpointed CYP3A4 as the principal enzyme responsible for this transformation. mdpi.comresearchgate.netnih.gov At therapeutic concentrations (10 μM), CYP3A4 accounts for approximately 72% of methotrimeprazine 5-sulfoxidation. mdpi.comnih.gov

CYP1A2 also contributes to this metabolic pathway, but to a lesser extent, being responsible for about 20% of 5-sulfoxidation at the same concentration. mdpi.comnih.gov The involvement of other isoforms, including CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, in this specific reaction is considered negligible, with contributions ranging from 0.1% to 8%. mdpi.comnih.gov Interestingly, at higher, toxicological concentrations of methotrimeprazine (100 μM), the relative contribution of CYP1A2 increases significantly (to 28%), while the role of CYP3A4 decreases (to 59%). nih.gov This suggests that the enzymatic pathway can be influenced by substrate concentration. nih.gov

CYP IsoformRelative Contribution to 5-Sulfoxidation (at 10 μM)Reference
CYP3A472% mdpi.comnih.gov
CYP1A220% mdpi.comnih.gov
Other CYPs (2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1)Negligible (0.1-8%) mdpi.comnih.gov

Mechanistic studies of enzymatic sulfoxidation

The enzymatic sulfoxidation of methotrimeprazine is a Phase I metabolic reaction catalyzed by the cytochrome P450 monooxygenase system. mdpi.com The mechanism involves a series of electron transfers. Initially, the enzyme's heme-containing protein receives electrons from NADPH via the flavoprotein NADPH–cytochrome P450 reductase. mdpi.com This electron flow reduces the heme iron and allows for the binding and activation of molecular oxygen. mdpi.com The activated oxygen species, a highly reactive form of oxygen bound to the heme iron, then attacks the electron-rich sulfur atom of the methotrimeprazine phenothiazine ring. nih.govmdpi.com This oxidative attack results in the formation of the sulfoxide metabolite. nih.gov The vulnerability of the sulfur atom to oxidation is a key characteristic of phenothiazine derivatives. nih.gov While other enzymes like flavin-containing monooxygenases (FMOs) are known to catalyze sulfoxidation reactions through a reactive 4α-hydroperoxiflavin intermediate, studies on methotrimeprazine point specifically to the CYP system, particularly CYP3A4 and CYP1A2, as the primary catalysts. mdpi.com

Photochemical Pathways to Sulfoxide Formation

Methotrimeprazine is a photolabile compound, meaning it is susceptible to degradation upon exposure to light. ingentaconnect.comnih.govnih.gov Specifically, under aerobic conditions, irradiation with both UV-A and UV-B light leads to the oxidation of the parent compound, forming this compound as the primary photoproduct. ingentaconnect.comnih.govresearchgate.net

Mechanisms of photo-oxidation under various conditions (e.g., UV-A, UV-B, aerobic/anaerobic)

The photo-oxidation of methotrimeprazine to its sulfoxide occurs readily in aerobic environments when exposed to ultraviolet radiation. ingentaconnect.comresearchgate.net The efficiency of this photodegradation varies with the type of UV light and the solvent used. ingentaconnect.comnih.gov For instance, in a methanol solution, the quantum yield for methotrimeprazine decomposition was found to be 0.18 with UV-B light and 0.09 with UV-A light. ingentaconnect.com The solvent environment also plays a critical role; the major photoproduct in both phosphate buffer solution (PBS) and methanol is the sulfoxide, but the yield is considerably higher in the aqueous PBS environment. lookchem.comnih.gov

SolventDestruction Quantum Yield (Φ)Reference
Phosphate Buffer Solution (PBS, pH 7.4)0.13 nih.govresearchgate.net
Methanol (MeOH)0.02 nih.govresearchgate.net
Acetonitrile (B52724) (MeCN)<10⁻³ nih.govresearchgate.net

The mechanism of sulfoxide formation is complex. While initial studies suggested a Type II mechanism involving singlet oxygen, more detailed investigations have revised this model. ingentaconnect.comnih.govresearchgate.net The currently accepted mechanism posits that the sulfoxide is not formed by the direct reaction of singlet oxygen with ground-state methotrimeprazine. nih.govresearchgate.net Instead, the process is initiated when the methotrimeprazine molecule absorbs a photon and transitions to an excited triplet state ((3)LPZ*). nih.govresearchgate.net This excited molecule then engages in an electron transfer process with ground-state molecular oxygen. nih.govresearchgate.net This transfer produces the cation radical of methotrimeprazine (LPZ•+), which is a key reactive intermediate. nih.govresearchgate.net It is this cation radical that subsequently reacts with molecular oxygen to yield the final this compound product. nih.govresearchgate.net

Role of reactive oxygen species in photodegradation

Reactive oxygen species (ROS) are central to the photodegradation of methotrimeprazine, but their role is specific. ingentaconnect.comnih.gov Molecular oxygen is essential for the formation of the sulfoxide under aerobic conditions. nih.govresearchgate.net However, its primary role is not to generate singlet oxygen that then attacks the drug, a classic Type II photosensitization pathway. nih.govresearchgate.net Instead, molecular oxygen functions as an electron acceptor in a reaction with the excited triplet state of methotrimeprazine. nih.govresearchgate.net This electron transfer is the critical step that generates the methotrimeprazine cation radical (LPZ•+). nih.govresearchgate.net The formation of this cation radical is the rate-determining step for the subsequent production of the sulfoxide. nih.govresearchgate.net Therefore, while methotrimeprazine can act as a photosensitizer to generate singlet oxygen in some contexts, the specific pathway leading to its own photo-oxidation into this compound is dependent on the formation of its cation radical through interaction with molecular oxygen. ingentaconnect.comnih.govresearchgate.netuni-regensburg.de

Advanced Analytical Characterization and Methodological Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of methotrimeprazine sulfoxide (B87167). These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. While specific ¹H and ¹³C NMR data for methotrimeprazine sulfoxide is not extensively published, general principles of NMR analysis can be applied. For instance, in a related context, the ¹H-NMR spectrum of dimethyl sulfoxide (DMSO), a simple sulfoxide, shows a singlet for the methyl protons at approximately 2.54 ppm in a deuterated chloroform (B151607) (CDCl₃) solvent. carlroth.com The chemical shifts in the NMR spectrum of this compound would be influenced by the complex aromatic phenothiazine (B1677639) ring system and the aliphatic side chain. The oxidation of the sulfur atom to a sulfoxide group would cause a significant downfield shift of the protons and carbons near the sulfur atom compared to the parent compound, methotrimeprazine. The use of deuterated solvents like DMSO-d₆ is common for NMR analysis. rsc.orgresearchgate.nethmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenothiazine ring, the methoxy (B1213986) group protons, and the protons of the aliphatic side chain. The chemical shifts and splitting patterns of these signals would provide valuable information about their chemical environment and connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing signals for each unique carbon atom in the molecule. The chemical shift of the carbon atoms attached to the sulfoxide group would be particularly indicative of the oxidation state of the sulfur atom. researchgate.netchemicalbook.com

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed for unambiguous assignment of all proton and carbon signals, confirming the complete molecular structure of this compound.

Mass spectrometry (MS) is a cornerstone for the identification and structural analysis of drug metabolites like this compound. usim.edu.my It provides the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures. lcms.czmdpi.com In this method, the components of a mixture are first separated by liquid chromatography and then introduced into the mass spectrometer for analysis. oup.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions, providing detailed structural information. longdom.orgnih.gov

Table 1: Representative LC-MS/MS Parameters for Antipsychotic Drug Analysis

Parameter Value/Condition Reference
Ionization Mode Positive Electrospray (ESI+) lcms.czmdpi.com
MS Analyzer Triple Quadrupole (QqQ) mdpi.comlongdom.org
Acquisition Mode Multiple Reaction Monitoring (MRM) lcms.czmdpi.com

This table represents typical parameters and may need to be optimized for the specific analysis of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. ispub.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the methoxy group, the aromatic C-H and C=C stretching vibrations of the phenothiazine ring, and the aliphatic C-H stretching vibrations of the side chain. aab-ir.ro A key feature would be a strong absorption band corresponding to the S=O stretching vibration of the sulfoxide group, typically appearing in the range of 1000-1100 cm⁻¹. thermofisher.com

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. ubbcluj.rojascoinc.comamazonaws.com The UV-Vis spectrum of this compound is characterized by absorption bands related to the electronic transitions within the phenothiazine chromophore. up.ac.za Oxidation of the sulfur atom to a sulfoxide leads to a bathochromic (red) shift in the absorption maximum compared to the parent compound, methotrimeprazine. core.ac.uk One study reported that the oxidation of levomepromazine (B1675116) results in a new product with an analytical wavelength of 333 nm. core.ac.uk The irradiation of a methanol (B129727) solution of levomepromazine with UV-A and UV-B light also leads to its oxidation to the sulfoxide. ingentaconnect.com The π→π* and n→π* electronic transitions are responsible for the characteristic absorption bands. matanginicollege.ac.in

Vibrational spectroscopy, encompassing both IR and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. aab-ir.roamericanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, they are often used as complementary techniques. thermofisher.com

For this compound, vibrational spectroscopy can be used to:

Confirm the presence of the sulfoxide group through its characteristic S=O stretching vibration.

Study the conformational properties of the molecule.

Investigate intermolecular interactions.

Raman spectroscopy, in particular, can be advantageous for analyzing aqueous samples, which is relevant for biological and pharmaceutical analyses. europeanpharmaceuticalreview.com

Infrared (IR) and UV-Vis spectroscopy for functional group and electronic transitions

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from its parent drug and other metabolites in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of methotrimeprazine and its metabolites, including the sulfoxide. nih.govresearchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, sensitivity, and accuracy.

Several HPLC methods have been reported for the analysis of levomepromazine and its metabolites. oup.comresearchgate.net These methods typically employ reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

Table 2: Examples of HPLC Methods for the Separation of Levomepromazine and its Metabolites

Stationary Phase Mobile Phase Detection Reference
C-2 bonded phase Ion-pair formation with dodecyl sulfate UV nih.gov
C8 reversed-phase Acetonitrile (B52724) and pH 2.0, 34 mM phosphate (B84403) buffer containing 0.3% triethylamine (B128534) (29:71, v/v) UV researchgate.net

The detection limits for levomepromazine sulfoxide have been reported to be in the nanomolar range, for example, 28 nM in serum. nih.govresearchgate.net The development of HPLC methods often involves solid-phase extraction (SPE) for sample clean-up and pre-concentration, particularly when analyzing biological samples. researchgate.net The choice of the stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength are critical for achieving the desired separation and sensitivity. researchgate.net

Reversed-phase and normal-phase chromatography applications

Gas Chromatography (GC) approaches

Gas chromatography (GC) offers another avenue for the analysis of methotrimeprazine and its metabolites. In GC, separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.

An early gas-liquid chromatography (GLC) method with flame-ionization detection was developed for the determination of methotrimeprazine and its sulfoxide in plasma. nih.gov This method demonstrated a sensitivity of 4-5 ng/mL for the sulfoxide from a 6-mL plasma sample. nih.gov The coefficient of variation for this method was reported to be between 8% and 15% for concentrations in the 10 to 100 ng/mL range. nih.gov

Another study utilized gas chromatography-mass spectrometry (GC-MS) to identify N-oxygenated metabolites of phenothiazines, including the N-oxide sulfoxide of methotrimeprazine. nih.gov This research highlighted the thermolytic nature of these compounds during GC-MS analysis. nih.gov More recent methods often combine headspace solid-phase microextraction (SPME) with GC for the determination of phenothiazine drugs in biological samples. researchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary electrophoresis (CE) and its related techniques have emerged as powerful tools for the separation of chiral compounds and the analysis of impurities in pharmaceuticals. These methods offer high efficiency, short analysis times, and low sample consumption.

A capillary electrophoresis method, developed using a quality by design approach, allows for the simultaneous determination of dextromepromazine and levomepromazine sulfoxide as impurities in levomepromazine. nih.gov This method utilizes hydroxypropyl-γ-cyclodextrin as a chiral selector. nih.gov The optimized conditions include a 100 mM citric acid buffer at pH 2.85, a temperature of 15°C, and an applied voltage of 25 kV. nih.gov The method was validated for a concentration range of 0.1% to 1.0% of the impurities relative to a 0.25 mg/mL solution of levomepromazine. nih.gov

Micellar electrokinetic chromatography (MEKC) is a mode of CE that employs surfactants at concentrations above their critical micelle concentration to form a pseudostationary phase, enabling the separation of both charged and neutral analytes. globalresearchonline.net MEKC has been successfully applied to the separation of various phenothiazines. researchgate.net The technique can also be used for the stereospecific analysis of sulfoxides, such as in assays for methionine sulfoxide reductase activity. nih.gov

ParameterCapillary Electrophoresis Method for Levomepromazine Sulfoxide
Chiral Selector Hydroxypropyl-γ-cyclodextrin (3.6 mg/mL)
Background Electrolyte 100 mM citric acid buffer, pH 2.85
Temperature 15°C
Voltage 25 kV
Application Simultaneous determination of dextromepromazine and levomepromazine sulfoxide as impurities

Impurity Profiling and Related Substance Analysis

The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. wdh.ac.id this compound is a significant related substance of methotrimeprazine, often formed through oxidation.

Methodologies for detection and quantification of sulfoxide as an impurity

Several analytical methodologies have been established for the detection and quantification of this compound as an impurity in the parent drug.

Chiral High-Performance Liquid Chromatography (HPLC): As detailed in section 3.2.1.2, a validated chiral HPLC method can simultaneously quantify dextromepromazine, levomepromazine sulfoxide, and 2-methoxyphenothiazine. nih.gov This method is sensitive, with a limit of detection for the sulfoxide of 0.003 µg/mL and a limit of quantification of 0.025 µg/mL. nih.gov

Capillary Electrophoresis (CE): The CE method described in section 3.2.3 provides a means to determine levomepromazine sulfoxide as an impurity alongside the enantiomeric impurity, dextromepromazine. nih.gov This method was validated for impurity quantification in the range of 0.1% to 1.0%. nih.gov A nonaqueous capillary electrophoresis method also allowed for the detection of levomepromazine sulfoxide. nih.gov

UV-Derivative Spectrophotometry: Spectrophotometric methods offer a simpler and often faster alternative to chromatographic techniques for impurity quantification. One such method involves the use of first-order derivative spectra for the simultaneous determination of levomepromazine and its sulfoxide. researchgate.net The determination can be performed by measuring the amplitudes of the derivative spectra at 332 nm for levomepromazine and 278 nm for the sulfoxide. researchgate.net

Validation of analytical methods for impurity analysis

The validation of analytical methods used for impurity profiling is essential to ensure their reliability, accuracy, and precision. This validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

The chiral HPLC method for levomepromazine and its impurities, including the sulfoxide, was validated according to the ICH Q2(R1) guideline. nih.gov The validation parameters assessed included specificity, linearity, precision, accuracy, and robustness. The method demonstrated good linearity for levomepromazine sulfoxide in the concentration range of 0.025% to 1.0% relative to a 0.1 mg/mL levomepromazine solution. nih.gov

Electrochemical Analytical Methods

The electrochemical behavior of phenothiazine derivatives, including methotrimeprazine and its metabolites, has been a subject of significant analytical interest. Electrochemical methods offer high sensitivity and are well-suited for studying the redox processes that these molecules undergo. The analysis of this compound is often linked to the electrochemical oxidation of the parent methotrimeprazine molecule.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of chemical species. For phenothiazines such as methotrimeprazine (also known as levomepromazine or LPZ), CV has been instrumental in elucidating the mechanism of its oxidation to this compound (LPZSO). researchgate.net

The electrooxidation of the methotrimeprazine phenothiazine ring is understood to occur in a two-step process. researchgate.net The initial step involves a reversible, one-electron oxidation to form a stable phenothiazine radical cation (LPZ•+). researchgate.net This radical cation is a key intermediate in the subsequent formation of the sulfoxide. The second step is an irreversible oxidation process where the radical cation reacts, leading to the formation of this compound. researchgate.net This latter step is particularly relevant under aerobic conditions, where the cation radical reacts with molecular oxygen. nih.gov

Research combining pulse radiolysis and cyclic voltammetry has been employed to determine the reduction potentials of various phenothiazine radicals, providing a framework for understanding their redox behavior. researchgate.net While specific CV data for the isolated sulfoxide is not extensively detailed, the analysis of the parent drug provides a clear picture of the redox behavior leading to its formation. The stability and formation kinetics of the sulfoxide are influenced by factors such as the chemical substituents on the phenothiazine core. researchgate.net

Table 1: Electrochemical Oxidation Steps of Methotrimeprazine (LPZ)

StepReactionReversibilityProductAnalytical Technique
1LPZ - e⁻ ↔ LPZ•+ReversibleMethotrimeprazine Radical CationCyclic Voltammetry
2LPZ•+ + O₂ → LPZSOIrreversibleThis compoundCyclic Voltammetry

This table summarizes the electrochemical process for the formation of this compound as studied by cyclic voltammetry.

Potentiometric methods, which measure the difference in electrical potential between two electrodes, have found application in the analysis of phenothiazine drugs. The European Pharmacopoeia, for instance, includes a potentiometric titration method for the quantitative determination of levomepromazine maleate. univ.kiev.ua This method involves an acid-base titration in a non-aqueous medium, where the endpoint is detected potentiometrically. univ.kiev.ua Such quality control methods are crucial for the analysis of the bulk drug, where the presence of degradation products like the sulfoxide would be considered an impurity.

While direct potentiometric determination of this compound using ion-selective electrodes is not widely documented, the technique's application to the parent compound highlights its relevance in the broader analytical chemistry of this drug class. univ.kiev.ua

Other electroanalytical techniques, such as various voltammetric methods, are also cited in the literature for the determination of levomepromazine and its metabolites in pharmaceutical and biological samples. univ.kiev.ua High-performance liquid chromatography (HPLC) coupled with an electrochemical detector represents another powerful approach for the sensitive analysis of antipsychotic drugs and their metabolites, including sulfoxides. researchgate.net These methods leverage the electrochemical properties of the molecules to achieve high sensitivity and selectivity in complex matrices.

Metabolic and Biotransformation Pathways of Methotrimeprazine Sulfoxide

In Vitro Metabolic Studies

In vitro experimental models are fundamental for characterizing the specific metabolic pathways of drug compounds. For methotrimeprazine sulfoxide (B87167), these studies have utilized subcellular fractions to simulate and analyze its biotransformation.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard tool for in vitro metabolism studies. nih.gov Experiments using human liver microsomes have been instrumental in identifying the enzymes responsible for the formation of methotrimeprazine sulfoxide from its parent compound. service.gov.uknih.gov

Further investigations have explored the subsequent metabolism of the sulfoxide itself. When this compound was administered in rats, a downstream metabolite, mono-desmethyl-methotrimeprazine sulfoxide, was tentatively identified in the urine. service.gov.uk This suggests that this compound undergoes further biotransformation. service.gov.uk While direct incubation studies of this compound with various cellular fractions are not extensively detailed in the available literature, analogous studies with other sulfoxide compounds provide insight. For instance, in vitro incubation of the sulfoxide metabolite of a different thioether-containing compound with pig liver microsomes resulted in the formation of its corresponding sulfone metabolite, a process that was dependent on the presence of NADPH, indicating enzymatic action. acibadem.edu.tr Similarly, studies with other drugs have used not only liver microsomes but also other cellular fractions like cytosol and mitochondrial preparations to investigate the full metabolic profile of sulfoxide and sulfone metabolites.

The enzymatic basis for the metabolism of methotrimeprazine and its sulfoxide metabolite has been a key area of research. The initial conversion of methotrimeprazine to this compound is catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. vulcanchem.com

Enzymes in Sulfoxide Formation: In vitro studies with cDNA-expressed human CYP isoforms have pinpointed CYP3A4 as the primary enzyme responsible for the 5-sulfoxidation of levomepromazine (B1675116) (methotrimeprazine), accounting for approximately 72% of this reaction at therapeutic concentrations. nih.govmdpi.com CYP1A2 also plays a role, contributing about 20% to the sulfoxidation process. nih.govmdpi.com The involvement of other isoforms such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 in this specific metabolic step is considered negligible. nih.govmdpi.com

Enzymes in Further Biotransformation: Once formed, this compound is a substrate for other enzymatic reactions. The formation of mono-desmethyl-methotrimeprazine sulfoxide is thought to occur via N-demethylation of this compound. service.gov.uk The further oxidation of sulfoxides to sulfones is also an enzyme-mediated process. Microsomal incubation studies of other sulfoxides confirm that their metabolism is dependent on enzymes and the cofactor NADPH, which is characteristic of CYP-mediated reactions. nih.gov

The table below summarizes the contribution of specific CYP enzymes to the formation of this compound from its parent compound, levomepromazine.

EnzymeRelative Contribution to SulfoxidationReference
CYP3A4~72% nih.govmdpi.com
CYP1A2~20% nih.govmdpi.com
Other CYPs (2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1)Negligible (0.1-8%) nih.govmdpi.com

Incubation with liver microsomes and other cellular fractions

Identification of Downstream Biotransformation Products

The metabolism of this compound does not end with its formation. It is further processed into other derivatives, including more oxidized forms and conjugated molecules, to facilitate excretion.

A common metabolic pathway for phenothiazine (B1677639) sulfoxides is further oxidation to the corresponding sulfone. This conversion from a sulfoxide to a sulfone represents an additional oxidation step at the sulfur atom of the phenothiazine ring. While literature specifically detailing the oxidation of this compound to methotrimeprazine sulfone is sparse, the pathway is well-established for similar molecules. mdpi.com For example, in vitro studies with other drugs have shown that sulfoxide metabolites are enzymatically converted to sulfone metabolites in liver microsomes. acibadem.edu.trnih.gov In one such study, the sulfone was detected as the main metabolite in vivo after administration of the sulfoxide, highlighting the significance of this pathway. nih.gov This process is generally mediated by the cytochrome P450 enzyme system. mdpi.com

Conjugation is a phase II metabolic reaction that increases the water solubility of metabolites, preparing them for elimination via urine or feces. Methotrimeprazine and its metabolites are known to undergo conjugation. Analysis of patient samples shows that hydroxylated and O-demethylated metabolites of methotrimeprazine are found predominantly as conjugates. nih.gov

It is suggested that for phenolic metabolites of methotrimeprazine, conjugation with glucuronic acid is a more likely fate than oxidation to a sulfoxide. service.gov.uk This observation implies that sulfoxidation may occur before hydroxylation and subsequent conjugation. service.gov.uk Therefore, a potential downstream biotransformation product could be a hydroxylated form of this compound that is then conjugated with glucuronic acid.

Further oxidation to sulfone derivatives

Comparative Biotransformation Across Model Systems

The metabolism of drugs can vary significantly between different species and experimental models. Studies on methotrimeprazine have been conducted in humans as well as in animal models like rats. service.gov.uknih.gov In psychiatric patients, the concentrations of this compound were often found to be higher than the parent drug. nih.gov

An interesting finding from in vitro studies using human liver microsomes is that the relative contribution of CYP3A4 and CYP1A2 to the metabolism of levomepromazine can change depending on the concentration of the drug. nih.gov At higher, toxicological concentrations, the role of CYP1A2 in sulfoxidation increases, while the contribution of CYP3A4 decreases. nih.gov This demonstrates variability even within a single model system under different conditions. Although rat models have been used, direct, comprehensive studies comparing the biotransformation of this compound across different species (e.g., human vs. rat vs. dog) are not extensively covered in the reviewed literature. service.gov.ukkisti.re.kr

The following table presents the identified metabolites of methotrimeprazine, including the sulfoxide and its downstream products.

Parent CompoundMetaboliteMetabolic PathwayReference
MethotrimeprazineThis compoundSulfoxidation nih.gov
This compoundMono-desmethyl-methotrimeprazine sulfoxideN-Demethylation service.gov.uk
This compoundMethotrimeprazine sulfone (inferred)Oxidation acibadem.edu.trnih.gov
MethotrimeprazineHydroxylated/O-demethylated conjugatesHydroxylation/O-demethylation & Conjugation nih.gov

Species-dependent metabolic differences in sulfoxide formation

The formation of this compound from its parent compound, methotrimeprazine (also known as levomepromazine), is a critical metabolic step that demonstrates notable variability among different species. This variation is primarily attributable to differences in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) family. Understanding these differences is crucial for extrapolating preclinical animal data to human clinical scenarios.

In humans, the transformation of methotrimeprazine to this compound is well-documented. In vitro studies utilizing human liver microsomes have pinpointed specific CYP isoenzymes responsible for this reaction. nih.gov The primary enzyme involved in the 5-sulfoxidation of levomepromazine at therapeutic concentrations is CYP3A4, accounting for approximately 72% of this metabolic process. nih.gov CYP1A2 also contributes to a lesser extent, responsible for about 20% of the sulfoxidation. nih.gov The involvement of other CYP isoforms such as CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 is considered negligible. nih.gov Interestingly, at higher, toxicological concentrations of the drug, the relative contribution of CYP1A2 increases, while the role of CYP3A4 diminishes. nih.gov

Table 1: Contribution of Human Cytochrome P450 Isoforms to Levomepromazine 5-Sulfoxidation in vitro

CYP IsoformContribution at Therapeutic Concentration (10μM)Contribution at Toxicological Concentration (100μM)
CYP3A4 72%59%
CYP1A2 20%28%
Other CYPs 0.1-8%Not specified
Data sourced from a study on the cytochrome P450-catalyzed metabolism of levomepromazine. nih.gov

Studies in rats have also highlighted the importance of sulfoxidation in the metabolism of methotrimeprazine. Research indicates that the rat can be considered a suitable model for the kinetics of levomepromazine in humans. In rats, after oral administration, this compound was found in higher plasma concentrations than the unmetabolized drug, suggesting significant first-pass metabolism leading to sulfoxide formation. nih.gov This oxidation likely occurs in the gastrointestinal lumen, the intestinal wall, or during its first passage through the liver. nih.gov

Table 2: Relative Blood Levels of this compound in Rats

Route of AdministrationAverage Blood Level of this compound (relative to Levomepromazine)
Oral 65%
Parenteral 25%
Data from a study on the pharmacokinetics and first-pass metabolism of levomepromazine in the rat.

While detailed data for methotrimeprazine sulfoxidation in dogs and monkeys is not as readily available, general principles of species differences in drug metabolism are relevant. The metabolism of phenothiazines can vary significantly between species due to differences in CYP enzyme profiles. For instance, dogs are known to have deficiencies in certain metabolic pathways that are present in humans. Although specific data for methotrimeprazine is scarce, it is plausible that the rate and extent of sulfoxide formation would differ in these species compared to humans and rats. The selection of an appropriate animal model for predicting human metabolism of a drug is a critical step in preclinical development, and the observed suitability of the rat model for methotrimeprazine kinetics is a key finding. nih.govnih.gov

Structure Activity Relationships and Molecular Interactions

Conformational Analysis and Molecular Modeling

The three-dimensional structure of methotrimeprazine sulfoxide (B87167), and how it differs from the parent drug, is a key determinant of its biological inertness. Conformational analysis and molecular modeling have provided significant insights into the preferred spatial arrangements of the molecule.

Quantum mechanical and molecular mechanics calculations

A combination of quantum mechanics (QM) and molecular mechanics (MM) calculations has been employed to investigate the conformational preferences of methotrimeprazine and its sulfoxide metabolite. nih.govresearchgate.net These computational methods are essential for determining the potential energies of different molecular conformations.

Studies have demonstrated that for both methotrimeprazine and methotrimeprazine sulfoxide, the lowest potential energy conformation in a vacuum is one where the side chain is folded over the phenothiazine (B1677639) ring system. nih.govresearchgate.net This indicates that the folded conformation is an intrinsically stable state for both the active drug and its inactive metabolite.

Table 1: Summary of Conformational Analysis Findings

Computational MethodKey FindingReference
Quantum Mechanics (QM)Conformations with the side chain folded over the ring structure have the lowest potential energy in a vacuum for both methotrimeprazine and its sulfoxide. nih.govresearchgate.net
Molecular Mechanics (MM)Supports the QM findings of a folded side chain as the low-energy conformation. nih.govresearchgate.net
X-ray CrystallographyThe crystal structure of this compound is similar to that of methotrimeprazine, suggesting the loss of neuroleptic potency is not due to major conformational changes in the rest of the molecule. researchgate.net

Influence of sulfoxidation on molecular conformation

The primary structural change in this compound is the introduction of a sulfoxide group at the sulfur atom of the phenothiazine ring. X-ray crystallography has shown that the sulfoxy group adopts a boat axial conformation in this compound. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to examine the electronic and interactive properties of this compound at a molecular level.

Density Functional Theory (DFT) calculations for metabolic pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, such as the metabolic pathways of drugs. While specific DFT studies exclusively on the metabolic pathways of this compound are not extensively detailed in the available literature, the application of DFT to similar phenothiazine antipsychotics like thioridazine (B1682328) provides a strong model for understanding the process. nih.gov

For phenothiazines, sulfoxidation is a major metabolic route catalyzed by cytochrome P450 (CYP) enzymes. nih.gov DFT calculations can be used to model the reaction intermediates and transition states involved in the oxidation of the sulfur atom in the phenothiazine ring. These calculations can help to determine the activation energies for different metabolic reactions, providing insight into why sulfoxidation is a preferred pathway. nih.gov The electronic properties calculated through DFT, such as orbital energies and charge distributions, are critical in understanding the reactivity of the molecule and its susceptibility to metabolism by enzymes like CYPs.

Molecular docking studies to enzymes (e.g., P450)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein, such as a drug with its enzyme target.

Docking simulations of methotrimeprazine with CYP3A4 would reveal the key amino acid residues in the active site that are involved in binding and positioning the drug for sulfoxidation. These interactions are typically a combination of hydrophobic interactions with nonpolar residues and hydrogen bonding or other polar interactions. The binding energy, calculated from these interactions, gives an estimate of the affinity of the drug for the enzyme.

Table 2: Key Cytochrome P450 Isoforms in Methotrimeprazine Metabolism

EnzymeRole in Methotrimeprazine MetabolismReference
CYP3A4Main isoform responsible for 5-sulfoxidation. mdpi.com
CYP1A2Contributes to a lesser degree to 5-sulfoxidation. mdpi.com

Electrostatic potential analysis

Electrostatic potential (ESP) analysis is a crucial computational tool for understanding how a molecule will interact with other molecules, including biological receptors. The ESP map reveals the distribution of charge on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

A key finding from the computational analysis of this compound is the significant change in its electrostatic potential compared to the parent compound. nih.govresearchgate.net The introduction of the sulfoxide group leads to stronger negative electrostatic potentials around the phenothiazine ring system. nih.govresearchgate.net

This intensified negative potential is thought to be a primary reason for the loss of biological activity. nih.gov It is hypothesized that this may weaken the electrostatic interaction of the sulfoxide metabolite with negatively charged domains within dopamine (B1211576) receptors, which are the primary targets for the antipsychotic action of phenothiazines. nih.gov This altered electrostatic landscape disrupts the specific molecular recognition required for receptor binding and subsequent signal transduction.

Interactions with Biological Macromolecules (in vitro/mechanistic focus)

The biological activity of this compound, a major metabolite of methotrimeprazine (also known as levomepromazine), is markedly different from that of the parent compound. In vitro studies focusing on its interactions with biological macromolecules reveal a significant attenuation of the pharmacological effects seen with methotrimeprazine. This reduction in activity is primarily linked to altered binding affinities for key neuroreceptors.

Research into the structure-activity relationships of phenothiazine metabolites consistently demonstrates that the sulfoxidation of methotrimeprazine leads to a substantial loss of affinity for various neurotransmitter receptors. This transformation is a critical step in the deactivation of the drug's potent central nervous system effects.

In vitro radioligand binding assays performed on rat brain tissue have shown that this compound is considerably less active than its parent drug. researchgate.net Specifically, while the N-desmethyl metabolite of levomepromazine (B1675116) retains potent binding activity at dopaminergic and α1-adrenergic receptors, the 5-sulfoxide metabolite is significantly less potent in this regard. researchgate.net Studies comparing the molecular conformations of phenothiazine derivatives have correlated these differences in binding potency to specific structural changes, where biologically "inactive" conformations, such as that of the sulfoxide, have the side-chain oriented on the opposite side of the ring system compared to the "active" parent compounds.

The following table summarizes the comparative receptor binding activity based on available in vitro data.

Table 1: Comparative Receptor Binding Affinity of Methotrimeprazine vs. This compound

Compound Dopaminergic Receptor Affinity α-Adrenergic Receptor Affinity
Methotrimeprazine (Parent Drug) Potent Antagonist Potent Antagonist
This compound Considerably Less Active / Negligible Reduced, but some activity may be retained

Data sourced from qualitative descriptions in reviewed literature. researchgate.net

While the parent compound methotrimeprazine is known to interact with various enzyme systems, notably as a potent inhibitor of the metabolic enzyme Cytochrome P450 2D6 (CYP2D6), specific data on the direct effects of this compound on enzymatic activities such as cholinesterase inhibition are not extensively detailed in the reviewed scientific literature. medicines.org.ukmedchemexpress.com Studies on related compounds, such as chlorpromazine (B137089) and its sulfoxide, have investigated their effects on human cholinesterases, but similar dedicated studies for this compound were not identified in the search results. medkoo.com The formation of this compound is itself an enzymatic process, primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2 in the liver. medicines.org.ukmdpi.com However, the subsequent enzymatic activity of the sulfoxide metabolite itself, particularly regarding cholinesterase, remains an area with limited available data.

Recent scientific investigations have highlighted the role of the parent compound, methotrimeprazine, in modulating fundamental cellular processes, including endoplasmic reticulum (ER) stress and autophagy. medchemexpress.comnih.gov Studies show that methotrimeprazine can induce an adaptive ER stress response and trigger mTOR-independent autophagy by inhibiting the SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump, which leads to a rise in cytosolic calcium levels. medchemexpress.comnih.govbiorxiv.org This mechanism has been explored for its potential neuroprotective and antiviral effects. nih.govresearchgate.net

However, these detailed mechanistic studies focus specifically on the actions of the parent drug, methotrimeprazine. The available literature does not attribute these specific effects on ER stress and autophagy pathways to the this compound metabolite. medchemexpress.comnih.govbiorxiv.orgcell-stress.comnih.gov While the sulfoxide is not completely biologically inert—for instance, it has been shown to retain some cardio-depressive effects in isolated rat atria, unlike the sulfoxide of chlorpromazine which was found to be relatively inactive—its specific role in the complex signaling cascades of ER stress and autophagy is not described. nih.gov The induction of autophagy in neuronal models has been clearly linked to the parent compound, methotrimeprazine, with no mention of its sulfoxide metabolite contributing to this effect. nih.gov

Chemical Stability and Degradation Pathways

Kinetic Studies of Degradation

Kinetic studies predominantly focus on the formation of methotrimeprazine sulfoxide (B87167) from its parent compound, levomepromazine (B1675116), as a marker of degradation. The rate of this transformation is heavily influenced by external environmental conditions.

The stability of phenothiazines, and consequently the formation of their sulfoxide derivatives, is significantly affected by environmental factors. The degradation of levomepromazine, leading to the appearance of its sulfoxide, is accelerated by increased temperature and exposure to light. nih.gov

pH : Studies conducted in phosphate (B84403) buffer solutions (PBS) at a pH of 7.4 demonstrate the formation of levomepromazine sulfoxide, indicating the compound's relevance in neutral aqueous environments. nih.gov

Light : Levomepromazine is recognized as being photolabile, readily degrading upon exposure to both UV-A (320–400 nm) and UV-B (290–320 nm) radiation. ingentaconnect.comnih.gov This photodegradation is a key pathway for the formation of methotrimeprazine sulfoxide. nih.gov For safe handling and storage, methotrimeprazine and its solutions should be protected from light. aapharma.ca

Oxygen : The presence of oxygen is crucial for the primary degradation pathway. The photooxidation of levomepromazine to its sulfoxide occurs under aerobic conditions. nih.govingentaconnect.comnih.gov Experiments conducted under an argon atmosphere showed a significant decrease in the photoactivity and degradation of the parent compound. ingentaconnect.com

Temperature : The rate of degradation of levomepromazine hydrochloride increases with rising storage temperatures, which corresponds to an increased appearance of the sulfoxide degradant. nih.gov Recommended storage is at room temperature (15 to 30°C). aapharma.ca

Environmental FactorInfluence on Methotrimeprazine Degradation & Sulfoxide FormationSource
pHSulfoxide formation is observed in neutral aqueous solutions (pH 7.4). nih.gov
LightUV-A and UV-B exposure causes photodegradation of the parent compound to the sulfoxide. nih.govingentaconnect.comnih.gov
OxygenAerobic conditions are necessary for the photooxidation to the sulfoxide. ingentaconnect.comnih.gov
TemperatureIncreased temperature accelerates the degradation of the parent compound and the formation of the sulfoxide. nih.gov

While this compound is the principal degradation product of methotrimeprazine, other byproducts have been identified from the degradation of the original drug. researchgate.netnih.gov In the metabolic pathway, other identified metabolites include N-desmethyl-levomepromazine. service.gov.uk Furthermore, studies on related phenothiazine (B1677639) drugs suggest that under certain conditions, the sulfoxide itself can undergo further degradation to form carbazole (B46965) derivatives. nih.gov

Influence of environmental factors (e.g., pH, light, oxygen, temperature) on sulfoxide stability

Mechanisms of Chemical Degradation

The chemical breakdown of methotrimeprazine into its sulfoxide is primarily driven by photo-induced and oxidative processes.

The photodegradation of levomepromazine is the most studied pathway leading to the formation of this compound. One proposed mechanism is a Type II photosensitized reaction, where the electronically excited parent drug molecule transfers energy to ground-state molecular oxygen, generating highly reactive singlet molecular oxygen. ingentaconnect.comnih.gov This singlet oxygen then irreversibly oxidizes a ground-state levomepromazine molecule to yield the sulfoxide. ingentaconnect.comnih.gov

An alternative mechanism suggests that the process does not involve the reaction of singlet oxygen with the ground-state parent drug. nih.gov Instead, it posits that an electron transfer occurs between the excited triplet state of levomepromazine (³LPZ*) and ground-state molecular oxygen. nih.gov This transfer produces the cation radical of levomepromazine (LPZ·⁺), which then reacts with molecular oxygen to form the sulfoxide product. nih.gov

Oxidative degradation is the core mechanism for the formation of this compound. As detailed above, this oxidation is primarily initiated by exposure to light in the presence of oxygen. The sulfur atom in the phenothiazine ring is the site of this oxidation, resulting in the S-oxide derivative. service.gov.uk The reaction can be highly efficient; under irradiation in a methanol (B129727) solution, levomepromazine was converted to its sulfoxide with an 80% yield. ingentaconnect.com This sulfoxidation is identified as the main degradation pathway for irradiated samples of levomepromazine. ingentaconnect.com

The choice of solvent significantly impacts the photochemical behavior of levomepromazine and the subsequent yield of its sulfoxide. nih.gov The photodegradation process varies distinctly between different solvent environments such as phosphate buffer solution (PBS), methanol (MeOH), and acetonitrile (B52724) (MeCN). nih.gov

The formation of levomepromazine sulfoxide is the major photoproduct in both PBS (pH 7.4) and methanol under aerobic conditions, with the yield being considerably higher in the aqueous PBS environment. nih.gov In contrast, the photochemistry in acetonitrile is entirely different, and the sulfoxide is not the main photoproduct. nih.gov The quantum yields for the degradation of the parent drug reflect this solvent dependency.

Solvent SystemDestruction Quantum Yield of LevomepromazinePrimary PhotoproductSource
Phosphate Buffer Solution (PBS, pH 7.4)0.13Levomepromazine Sulfoxide (high yield) nih.gov
Methanol (MeOH)0.02Levomepromazine Sulfoxide nih.gov
Acetonitrile (MeCN)&lt;10-3Not characterized (different pathway) nih.gov

Oxidative degradation pathways

Strategies for Chemical Stabilization (excluding formulation aspects)

The inherent instability of phenothiazine derivatives, particularly their susceptibility to oxidation, necessitates strategies to preserve their chemical integrity. For methotrimeprazine, which degrades into this compound, stabilization methods focus on mitigating the factors that promote this conversion, primarily light and oxygen. nih.govwiley.comingentaconnect.comumich.edunih.govrsc.org

Control of Atmospheric Conditions:

A primary driver for the degradation of methotrimeprazine to its sulfoxide is photo-oxidation, a process that is significantly dependent on the presence of oxygen. nih.govingentaconnect.comnih.gov Research has demonstrated that excluding oxygen from the storage environment can substantially reduce the rate of degradation. Experiments conducted under an inert argon atmosphere showed a marked decrease in the photo-oxidation of levomepromazine (methotrimeprazine). ingentaconnect.com Specifically, the rates of photohemolysis and lipid peroxidation, processes linked to the photodegradation of the drug, were reduced by approximately 50% and 30%, respectively, when compared to the rates in an aerobic environment. ingentaconnect.com This indicates that storing the compound under an inert gas is a viable strategy for enhancing its stability.

Use of Antioxidants and Quenchers:

The degradation of methotrimeprazine is mediated by reactive oxygen species, particularly singlet oxygen (¹O₂), which is generated during photo-irradiation. ingentaconnect.comnih.gov Therefore, the use of antioxidants and specific quenchers of these reactive species presents an effective stabilization strategy.

Studies have shown that the photo-oxidation process can be inhibited by various agents:

Radical Scavengers: Compounds like α-tocopherol (Vitamin E), ascorbic acid (Vitamin C), and glutathione (B108866) (GSH) are effective free radical scavengers and have been shown to inhibit the photohemolysis induced by levomepromazine. ingentaconnect.comnih.gov These antioxidants interrupt the radical chain reactions that lead to degradation. ingentaconnect.com

Singlet Oxygen Quenchers: Sodium azide (B81097) is a known quencher of singlet oxygen and its presence can effectively inhibit the photodegradation process, confirming the involvement of a Type II photosensitization mechanism. ingentaconnect.com

The table below summarizes the inhibitory effects of various antioxidants on the photo-induced degradation processes associated with levomepromazine.

Antioxidant/QuencherMechanism of ActionObserved Effect on Photodegradation
α-Tocopherol (Vitamin E) Free radical scavengerInhibition of photohemolysis ingentaconnect.com
Ascorbic Acid (Vitamin C) Free radical scavengerInhibition of photohemolysis ingentaconnect.com
Glutathione (GSH) Free radical scavengerInhibition of photohemolysis ingentaconnect.com
Sodium Azide Singlet oxygen (¹O₂) quencherInhibition of photohemolysis ingentaconnect.com

pH Control:

The stability of phenothiazine solutions is also influenced by pH. nih.govumich.edu While specific data for this compound is limited, studies on related phenothiazines like chlorpromazine (B137089) and promazine (B1679182) show that there is an optimal pH range for maximum stability. nih.gov For instance, chlorpromazine hydrochloride is more stable at its pH of maximum stability compared to promazine hydrochloride. nih.gov Adjusting and maintaining the pH of a solution within a specific, optimized range can therefore be a crucial non-formulation strategy to minimize degradation.

Light Stabilization:

Given that photodegradation is a major pathway, direct protection from light is a fundamental stabilization strategy. Beyond simple opaque storage, chemical light stabilizers can be employed. A patent for phenothiazine preparations suggests the use of saccharin (B28170) or its soluble derivatives as a light-stabilizing agent, which significantly reduces decomposition and discoloration caused by light exposure. google.com

Advanced Research Directions and Emerging Concepts

Development of Novel Analytical Probes Utilizing Methotrimeprazine Sulfoxide (B87167)

The distinct physicochemical properties of methotrimeprazine sulfoxide are being leveraged to develop novel analytical probes. Its formation via the oxidation of methotrimeprazine, a process that can be induced by UV radiation, presents opportunities for creating sensitive detection methods. lookchem.comingentaconnect.com For instance, spectrophotometric methods have been developed for the simultaneous quantification of levomepromazine (B1675116) and its sulfoxide, which is crucial for studying the photodegradation of the parent drug. researchgate.net These methods often rely on the transformation of zero-order spectra into first derivatives to resolve overlapping signals. researchgate.net

Furthermore, the development of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), allows for the separation and quantification of methotrimeprazine and its metabolites, including the sulfoxide, in various biological matrices like serum and urine. researchgate.netcore.ac.uk These analytical advancements are critical for pharmacokinetic studies and for understanding the metabolic pathways of methotrimeprazine. lookchem.comnih.gov

Stereoisomeric Specificity in Biotransformation and Interactions

Methotrimeprazine possesses a chiral center, leading to the existence of stereoisomers. tandfonline.comnist.gov This chirality is a significant factor in its biological activity, with the (-)-enantiomer (levomepromazine) being the pharmacologically active form. tandfonline.com Consequently, the biotransformation of methotrimeprazine, including its oxidation to this compound, is expected to exhibit stereoselectivity.

Application as a Chemical Reference Standard in Research

This compound serves as an essential chemical reference standard in pharmaceutical research and quality control. axios-research.comweblivelink.com Its availability as a characterized compound allows for the accurate identification and quantification of this metabolite in various analytical settings. axios-research.comvwr.com Reference standards are crucial for method development and validation, ensuring the reliability and reproducibility of analytical data. axios-research.com

The use of this compound as a reference standard is vital in pharmacokinetic studies that aim to determine the concentration of the metabolite in plasma and other tissues after administration of the parent drug. nih.govnih.govnih.gov It is also used in stability studies of methotrimeprazine, particularly in assessing its degradation under different conditions, such as exposure to light. lookchem.comingentaconnect.com

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₉H₂₄N₂O₂S
Molecular Weight 344.48 g/mol
Synonyms 2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine 5-Oxide

Data sourced from multiple chemical suppliers. axios-research.comcymitquimica.compharmaffiliates.com

Interdisciplinary Research Integrating Chemical and Biological Aspects (focus on mechanisms)

Recent studies have explored the broader biological activities of phenothiazines. For example, methotrimeprazine has been shown to induce autophagy and exert antiviral and neuroprotective effects in the context of Japanese encephalitis virus (JEV) infection. nih.govresearchgate.net This was linked to the drug's ability to dysregulate ER Ca²⁺ and induce an adaptive ER stress response. nih.govresearchgate.net While these studies focused on the parent drug, the role of this compound in these novel mechanisms remains an area for future investigation. Understanding the chemical properties that govern these biological activities, such as receptor binding affinities and interactions with cellular pathways, is a key area for interdisciplinary research. medtigo.comnih.gov The potential for metabolites like the sulfoxide to have distinct or synergistic effects underscores the need for integrated chemical and biological studies. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Methotrimeprazine
This compound
Levomepromazine
N-monodesmethyl methotrimeprazine
Thioridazine (B1682328)
Thioridazine 5-sulfoxide
Dopamine (B1211576)
Serotonin
Histamine
Noradrenaline
Sulpiride
S-sulpiride
Risperidone
9-hydroxyrisperidone
Citalopram
Escitalopram
Amitriptyline
Sertraline
Paroxetine
Promazine (B1679182)
Chlorpromazine (B137089)
Trifluoperazine
Atg12
Atg16L1
LC3A
LC3B
Atg13
Atg14
Atg3
Atg4a
Atg4b
Atg9
Bcl2
NLRP3
Diperoxyazelaic acid
Ascorbic acid
Metabisulfite
Monothioglycerol
Bromophenol blue
Chloroform (B151607)
Methanol (B129727)
Acetonitrile (B52724)
Isopropanol
Generated json

Q & A

Q. How is methotrimeprazine sulfoxide identified and quantified in plasma, and what methodological considerations ensure accuracy?

this compound can be quantified using gas-liquid chromatography (GLC) with flame-ionization detection. A validated GLC method achieves sensitivity thresholds of 2–3 ng/mL for methotrimeprazine and 4–5 ng/mL for its sulfoxide in 6 mL plasma aliquots. Key steps include:

  • Alkaline extraction of plasma samples.
  • Use of internal standards to minimize variability (coefficient of variation: 8–15% for concentrations 10–100 ng/mL).
  • Confirmation of specificity via buffer washes to exclude interference from other metabolites or drugs like promazine . Methodological Tip: Ensure calibration curves are validated across expected concentration ranges, and replicate analyses are performed to account for inter-assay variability.

Q. What is the pharmacokinetic profile of this compound following oral vs. intramuscular administration?

After oral administration, this compound reaches peak plasma concentrations (Cmax) within 1–3 hours, with 50% bioavailability of the parent drug. In contrast, intramuscular doses of methotrimeprazine show negligible sulfoxide levels, likely due to bypassing first-pass metabolism. Key parameters:

  • Half-life : Sulfoxide’s half-life (~30% shorter than parent drug: 10.5–21 hr vs. 15–30 hr).
  • Volume of distribution (Vβ) : 23–42 L/kg for methotrimeprazine, suggesting extensive tissue penetration . Methodological Tip: For oral administration studies, collect plasma samples at 1–3 hr intervals to capture sulfoxide formation dynamics.

Advanced Research Questions

Q. How does first-pass metabolism influence this compound formation, and how can this be modeled experimentally?

this compound is primarily formed via oxidation in the gastrointestinal lumen, intestinal wall, or hepatic first-pass metabolism after oral administration. Key evidence:

  • Plasma sulfoxide concentrations exceed parent drug levels post-oral dosing but are absent after intramuscular injection .
  • In vitro models (e.g., liver microsomes or intestinal cell lines) can isolate metabolic pathways. Methodological Tip: Use crossover study designs comparing oral and intravenous/intramuscular routes to quantify first-pass contributions. Include inhibitors of cytochrome P450 enzymes to identify metabolic pathways .

Q. How can researchers reconcile contradictory efficacy data between methotrimeprazine and haloperidol in palliative care trials?

A 2024 RCT found no significant difference in antiemetic response rates between methotrimeprazine (63%) and haloperidol (75%) for cancer-related nausea. However, methotrimeprazine showed higher sedation rates. Discrepancies may arise from:

  • Study design : Double-blind RCTs vs. observational studies (e.g., differences in rescue antiemetics like metoclopramide) .
  • Outcome definitions : "Response" (≥2-point nausea reduction) vs. "complete response" (final score <3/10) . Methodological Tip: Conduct meta-analyses adjusting for covariates (e.g., sedation bias, dosing schedules) and use per-protocol analyses to assess adherence effects .

Q. What are the implications of higher plasma sulfoxide levels relative to unmetabolized methotrimeprazine in chronic dosing studies?

Prolonged oral administration leads to sulfoxide accumulation, potentially contributing to sustained pharmacological effects or toxicity. For example:

  • Sulfoxide’s shorter half-life suggests rapid clearance, but chronic dosing may saturate metabolic pathways.
  • Neuroactivity correlations: Brain methotrimeprazine levels correlate with motor coordination loss in mice, but sulfoxide’s role remains unstudied . Methodological Tip: Monitor sulfoxide-to-parent drug ratios in longitudinal studies and use compartmental pharmacokinetic models to predict accumulation risks .

Experimental Design and Data Analysis

Q. How should researchers optimize sampling times for this compound in pharmacokinetic studies?

  • Oral dosing : Collect samples at 1, 3, 6, 12, 24, and 48 hr post-dose to capture absorption, distribution, and elimination phases.
  • Intramuscular dosing : Focus on 0.5–1.5 hr intervals to track parent drug kinetics, as sulfoxide levels are negligible .

Q. What statistical approaches address variability in sulfoxide plasma concentration measurements?

  • Use mixed-effects models to account for intra-subject variability (e.g., repeated measures over time).
  • Apply log-transformations for non-normally distributed data (common in pharmacokinetic studies) .

Contradictions and Gaps

Q. Why do some studies report this compound as pharmacologically inactive, while others suggest clinical relevance?

Current evidence lacks direct assays linking sulfoxide plasma levels to therapeutic or adverse effects. Recommended Action: Conduct receptor-binding assays or in vivo pharmacodynamic studies comparing sulfoxide and parent drug activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.